Cas no 934426-22-9 (2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile structure
934426-22-9 structure
Product Name:2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Numero CAS:934426-22-9
MF:C13H17BN2O2
MW:244.097283124924
MDL:MFCD16996233
CID:2112616
PubChem ID:58540750
Update Time:2024-10-26

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzonitrile
    • (4-Amino-3-cyanophenyl)boronic acid pinacol ester
    • JWCNIIZUTIYXTL-UHFFFAOYSA-N
    • MB20256
    • FCH2776335
    • 2-AMINO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-BENZONITRILE
    • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
    • 2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • AKOS027339223
    • EN300-7400601
    • A1-33584
    • SCHEMBL1668230
    • 4-Amino-3-cyanophenylboronic Acid Pinacol Ester
    • 2-amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
    • AS-40347
    • DB-292760
    • 934426-22-9
    • CS-0128682
    • MFCD16996233
    • SY242760
    • Z2044798731
    • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • MDL: MFCD16996233
    • Inchi: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7H,16H2,1-4H3
    • Chiave InChI: JWCNIIZUTIYXTL-UHFFFAOYSA-N
    • Sorrisi: O1B(C2C=CC(=C(C#N)C=2)N)OC(C)(C)C1(C)C

Proprietà calcolate

  • Massa esatta: 244.1383080g/mol
  • Massa monoisotopica: 244.1383080g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 358
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 68.3

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A579210-50mg
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester
934426-22-9
50mg
$ 70.00 2022-06-08
TRC
A579210-100mg
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester
934426-22-9
100mg
$ 95.00 2022-06-08
TRC
A579210-500mg
(4-Amino-3-Cyanophenyl)Boronic Acid Pinacol Ester
934426-22-9
500mg
$ 365.00 2022-06-08
Ambeed
A505090-100mg
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 97%
100mg
$12.0 2025-04-15
Ambeed
A505090-250mg
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 97%
250mg
$17.0 2025-04-15
Ambeed
A505090-1g
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 97%
1g
$52.0 2025-04-15
Ambeed
A505090-5g
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 97%
5g
$257.0 2025-04-15
Chemenu
CM219128-100mg
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 95+%
100mg
$68 2022-08-31
Chemenu
CM219128-250mg
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 95+%
250mg
$112 2022-08-31
Chemenu
CM219128-1g
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
934426-22-9 95+%
1g
$257 2022-08-31

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 80 °C
Riferimento
Preparation of amino-pyrimidine compounds as inhibitors of TBK1 kinase and IKK kinase epsilon
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Antibody-ALK5 inhibitor conjugates and their uses
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Riferimento
Preparation of triazolylanilinoquinazolines as antivirals.
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  4 h, rt → 80 °C
Riferimento
Quinazoline derivatives, useful in treating or preventing a flaviviridae infection, processes for preparing them, and pharmaceutical compositions containing them
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  20 h, 80 °C
Riferimento
Amide compound having BET proteolysis-inducing action, and medicinal application thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  30 min, 85 °C
Riferimento
Pyrrolopyridines and related compounds as Tank-binding kinase inhibitors and their preparation
, United States, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  30 h, 90 °C
1.2 Reagents: Water
Riferimento
Pyrazolopyridine derivatives for use in the treatment of bladder cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 80 °C
Riferimento
Nitrogen-containing heterocyclic compound, its preparation method, intermediate, composition and application
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Riferimento
Preparation of nitrogenous heterocyclic compounds as ErbB2 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  2861929-14-6 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 12 h, rt
Riferimento
Ligand- and Substrate-Controlled para C-H Borylation of Anilines at Room Temperature
Haldar, Chabush ; Bisht, Ranjana; Chaturvedi, Jagriti; Guria, Saikat; Hassan, Mirja Mahamudul Md; et al, Organic Letters, 2022, 24(44), 8147-8152

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 80 °C; cooled
Riferimento
Preparation of substituted pyrimidinylbenzonitriles as IKK-related kinase ε and TANK-binding kinase 1 inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  1 h, 130 °C
Riferimento
Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation
Woodring, Jennifer L.; Bachovchin, Kelly A.; Brady, Kimberly G.; Gallerstein, Mitchell F.; Erath, Jessey; et al, European Journal of Medicinal Chemistry, 2017, 141, 446-459

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Riferimento
Preparation of indazole compounds as glucokinase activators for treating diabetes and obesity
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt → 70 °C; overnight, 70 °C
Riferimento
Preparation of substituted pyridinecarboxamides and benzamides useful in cancer treatments targeting cancer stem cells
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  10 min, rt → 110 °C
Riferimento
Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors
More, Kunal N.; Hong, Victor S.; Lee, Ahyeon; Park, Jongsung; Kim, Shin; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2513-2517

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  30 h, 90 °C
1.2 Reagents: Water
Riferimento
Process for the preparation of pyrazolopyridine derivatives and therapeutic use thereof
, United States, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 d, 80 °C
Riferimento
Aminotriazine derivatives as tank-binding kinase inhibitor and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  30 h, 90 °C
1.2 Solvents: Water
Riferimento
Preparation of pyrazolopyridines as fibroblast growth factor (FGF) inhibitors, particularly FGF antagonists, and as angiogenesis inhibitors for treatment of inflammation, cancer and cardiovascular diseases
, France, , ,

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Raw materials

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Preparation Products

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:934426-22-9)2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Numero d'ordine:A1066312
Stato delle scorte:in Stock
Quantità:5g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:34
Prezzo ($):211.0/739.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934426-22-9)2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
A1066312
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):211.0/739.0
Email